molecular formula C16H16N4OS B14219461 Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]- CAS No. 827610-38-8

Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-

Cat. No.: B14219461
CAS No.: 827610-38-8
M. Wt: 312.4 g/mol
InChI Key: BGYUKWJJDCKGSA-UHFFFAOYSA-N
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Description

Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]- is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]- typically involves multiple steps. One common method includes the reaction of 4,5-dihydro-1H-imidazole with 4-aminothiophenol under controlled conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride to yield the final compound. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]- apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

827610-38-8

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

4-[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]sulfanylbenzamide

InChI

InChI=1S/C16H16N4OS/c17-15(21)11-1-5-13(6-2-11)22-14-7-3-12(4-8-14)20-16-18-9-10-19-16/h1-8H,9-10H2,(H2,17,21)(H2,18,19,20)

InChI Key

BGYUKWJJDCKGSA-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC=C(C=C2)SC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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